(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide
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Overview
Description
(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide is a complex organophosphorus compound It is characterized by the presence of a phosphanyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product. The scalability of the Grignard reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
(1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s structure allows it to act as a versatile ligand, modulating the activity of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-pyrenyl)phosphine
- Diallylphenylphosphine
- 1,2-bis (dialkylphosphino)benzenes
Uniqueness
Compared to similar compounds, (1R)-8-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-aminium; tetrafluoroboranuide stands out due to its unique tetrahydronaphthalene ring system and the specific arrangement of the phosphanyl group. This structural uniqueness imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H23BF4NP |
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Molecular Weight |
419.2 g/mol |
IUPAC Name |
(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1 |
InChI Key |
YDTGSIVROZTYNA-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Origin of Product |
United States |
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